3-Methoxyhexa-1,5-diyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62131-89-9 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
3-methoxyhexa-1,5-diyne |
InChI |
InChI=1S/C7H8O/c1-4-6-7(5-2)8-3/h1-2,7H,6H2,3H3 |
InChI Key |
CSFKFEBXSSAUOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#C)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxyhexa 1,5 Diyne and Analogous Methoxylated Alkynes
Convergent and Divergent Synthetic Pathways
The construction of complex molecules like 3-methoxyhexa-1,5-diyne can be approached through two primary strategic plans: convergent and divergent synthesis.
In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to generate a library of related compounds. While perhaps less direct for a single target, this strategy is valuable for exploring structure-activity relationships by creating a range of analogs. A divergent synthesis of this compound could start from a simple di-alkyne and introduce the methoxy (B1213986) group at a later stage.
Strategies for Incorporating 3-Methoxy Functionality
The introduction of a methoxy group at the propargylic position (C-3) is a critical step in the synthesis of the target molecule. A common and effective method for this is the formation of propargylic ethers. This can be achieved through the reaction of a metal acetylide with an appropriate electrophile. For instance, a terminal alkyne can be deprotonated with a strong base, such as an organolithium reagent, to form a lithium acetylide. This nucleophile can then react with a molecule containing a leaving group, such as a halide or a tosylate, attached to a methoxymethyl group.
Alternatively, gold-catalyzed reactions have emerged as a mild and efficient method for the synthesis of propargylic ethers. These reactions can proceed via the interaction of a terminal alkyne with an acetal in the presence of a gold catalyst. jst.go.jpnih.gov This approach avoids the need for strong bases and can be highly selective.
Approaches to Hexa-1,5-diyne Scaffold Construction
The hexa-1,5-diyne backbone is a key structural feature. Its construction often relies on coupling reactions that form a new carbon-carbon bond between two alkyne-containing fragments. Classical methods like the Glaser coupling can be used to dimerize terminal alkynes, but for unsymmetrical diynes like this compound, more controlled cross-coupling strategies are necessary to avoid the formation of undesired homocoupled products.
Metal-Catalyzed Coupling Reactions in Diyne Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools for the selective formation of C-C bonds and are central to the synthesis of unsymmetrical diynes.
Copper-Promoted Alkyne Couplings
Copper-catalyzed reactions have a long history in alkyne chemistry. The Cadiot-Chodkiewicz coupling is a classic and reliable method for the synthesis of unsymmetrical 1,3-diynes, which proceeds by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. alfa-chemistry.comjk-sci.comwikipedia.orgsynarchive.comrsc.org This reaction is highly selective and avoids the homocoupling often seen in other oxidative coupling reactions. wikipedia.org For the synthesis of this compound, a propargyl ether with a terminal alkyne could be coupled with a halo-substituted terminal alkyne under Cadiot-Chodkiewicz conditions.
Below is a table summarizing typical conditions for Cadiot-Chodkiewicz couplings:
| Catalyst | Base | Solvent | Temperature | Reference |
| Copper(I) bromide | Piperidine, Hydroxylamine hydrochloride | Methanol (B129727) | Room Temperature | wikipedia.org |
| Copper(I) iodide | Amine base | Various | Mild | alfa-chemistry.comjk-sci.com |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. The Sonogashira coupling is a cornerstone of alkyne chemistry, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com While traditionally used for sp-sp2 bond formation, modifications of the Sonogashira coupling can be adapted for the synthesis of diynes. For instance, a vinyl halide bearing a terminal alkyne could be coupled with another terminal alkyne.
Recent advancements have also demonstrated palladium-catalyzed couplings of propargylic compounds with terminal alkynes, offering direct routes to functionalized diynes. acs.org The choice of ligand is often crucial in these reactions to control selectivity and efficiency.
The following table provides a general overview of catalysts and conditions for Sonogashira couplings:
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF, etc. | Room Temp to Reflux | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, i-Pr₂NH) | Various | Mild | youtube.com |
Organometallic Reagent-Based Syntheses
Organometallic reagents, particularly organolithium compounds, are fundamental in the synthesis of alkynes and their derivatives. The high basicity of organolithium reagents allows for the easy deprotonation of terminal alkynes to form lithium acetylides. wikipedia.orglscollege.ac.inuniurb.it These acetylides are potent nucleophiles that can participate in a variety of bond-forming reactions.
For the synthesis of this compound, a key step could involve the reaction of a lithium acetylide with a propargyl halide that already contains the methoxy group. For example, lithiated acetylene could be reacted with 1-bromo-3-methoxypropyne. Alternatively, a more complex lithium acetylide could be generated and reacted with a simpler electrophile. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures and inert atmospheres to prevent side reactions. wikipedia.orguniurb.it
| Organometallic Reagent | Precursor | Application in Synthesis | Reference |
| n-Butyllithium | n-Butyl halide | Deprotonation of terminal alkynes | wikipedia.orguniurb.it |
| Lithium Acetylide | Acetylene | Nucleophilic addition to electrophiles | lscollege.ac.in |
Structural Elucidation and Characterization Methodologies Focus on Reaction Products and Intermediates
X-ray Crystallography for Complex Product Structure Determination
X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound. This technique would be invaluable for unequivocally establishing the molecular structure of any stable, crystalline products resulting from reactions of 3-Methoxyhexa-1,5-diyne. The process involves irradiating a single crystal of the product with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the atomic positions, bond lengths, and bond angles within the crystal lattice.
For complex molecular architectures that could arise from cycloaddition or polymerization reactions of this compound, X-ray crystallography would provide unambiguous proof of the final structure, settling any questions that might remain after analysis by other spectroscopic methods.
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for any reaction products of this compound. Hypothetically, if such data were available, it would be presented as follows:
Table 1: Hypothetical Crystallographic Data for a Reaction Product of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | CₓHᵧO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
Advanced Spectroscopic Analysis for Mechanistic Insights
Spectroscopic methods are crucial for probing the details of chemical reactions, including the identification of transient intermediates and the characterization of final products.
Nuclear Magnetic Resonance (NMR) for Tautomeric Equilibria and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), one can deduce the connectivity of atoms and the conformational preferences of the molecule.
In the context of this compound reaction products, NMR would be essential for identifying the regiochemistry of addition reactions, determining the stereochemistry of any newly formed chiral centers, and studying dynamic processes such as tautomeric equilibria. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond, and their presence and equilibrium can be readily quantified by NMR.
Despite a thorough literature search, no specific NMR studies detailing tautomeric equilibria or conformational analysis for reaction products of this compound were found. If such research were published, the data might be presented as shown in the hypothetical table below.
Table 2: Hypothetical ¹H NMR Data for a Postulated Reaction Product of this compound in CDCl₃
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 2.15 | d | 2.5 |
| H-4 | 4.88 | t | 6.8 |
| H-6 | 2.45 | d | 2.5 |
| OCH₃ | 3.40 | s | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous assignment of a molecular formula.
For any novel compound synthesized from this compound, HRMS would serve as a primary method for confirming its identity. The experimentally determined exact mass is compared to the theoretical mass calculated for a proposed formula. A close match provides strong evidence for that molecular formula.
A specific search for HRMS data on reaction products of this compound did not yield any published results. A representative data presentation for a hypothetical product is provided below.
Table 3: Hypothetical HRMS Data for a Putative Product Derived from this compound
| Proposed Molecular Formula | Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
|---|---|---|---|---|
| C₉H₁₀O₂ | [M+H]⁺ | 151.0703 | 151.0701 | -1.3 |
Theoretical and Computational Chemistry of 3 Methoxyhexa 1,5 Diyne Systems
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations are indispensable for predicting the thermodynamics and kinetics of chemical reactions. For 3-methoxyhexa-1,5-diyne, these methods can elucidate the energetics of various potential reaction pathways, such as cycloadditions, metal-catalyzed couplings, or isomerizations. The high energy of the alkyne functional groups suggests that many of their reactions are thermodynamically favorable and often irreversible.
By employing methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, researchers can obtain highly accurate energy profiles for proposed reaction mechanisms. For instance, in reactions analogous to the haloboration of alkynes, a quantum-chemical study could compare the activation barriers for different stereochemical outcomes, such as syn- and anti-addition, thereby predicting the likely product distribution under various conditions. nih.gov In the context of this compound, such calculations would need to account for the electronic influence of the methoxy (B1213986) group and the steric hindrance it may impose.
The presence of two alkyne groups opens up possibilities for intramolecular reactions. Quantum chemical calculations could predict the feasibility of cyclization reactions, such as Bergman cyclization, by determining the activation energy for the formation of the reactive diradical intermediate. nih.gov These calculations would be instrumental in assessing the potential of this compound as a precursor for aromatic or other cyclic systems.
Table 1: Predicted Energetic Data for Plausible Reactions of this compound (Hypothetical)
| Reaction Type | Plausible Product(s) | Predicted ΔH (kcal/mol) | Predicted Activation Energy (Ea) (kcal/mol) | Computational Method |
| [2+2+2] Cycloaddition | Substituted Benzene (B151609) Derivative | Highly Exothermic | Moderate (May require catalysis) | DFT (B3LYP) |
| Intramolecular Enyne-type Cyclization | Cyclic allene (B1206475) or related structures | Varies based on pathway | Moderate to High | CCSD(T) |
| Hydration (Markovnikov) | Diketo species | Exothermic | Moderate | MP2 |
| Sonogashira Coupling | Cross-coupled polyyne | Varies with coupling partner | Low (with catalyst) | DFT (B3LYP) |
This table is illustrative and based on general principles of alkyne reactivity. Actual values would require specific quantum chemical calculations.
Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis
Density Functional Theory (DFT) offers a computationally efficient yet accurate method for exploring reaction mechanisms and characterizing transition states. For this compound, DFT would be the workhorse for mapping out potential energy surfaces of its reactions. By locating and characterizing the transition state structures, researchers can gain deep insights into the reaction mechanisms.
For example, in a potential metal-catalyzed dimerization or cyclization, DFT calculations could be used to investigate the step-wise mechanism, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination. acs.org The calculated geometries and energies of intermediates and transition states would reveal the rate-determining step and the origins of stereoselectivity. acs.org The choice of functional and basis set would be crucial, with hybrid functionals like B3LYP or meta-GGA functionals from the M06 suite often providing a good balance of accuracy and computational cost for organic reactions.
Transition state analysis involves not only determining the energy of the transition state but also analyzing its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface (characterized by a single imaginary frequency). beilstein-journals.org For a reaction involving this compound, such as an alkyne-to-vinylidene isomerization at a metal center, DFT could elucidate the subtle electronic changes occurring during the 1,2-hydrogen shift by analyzing the natural bond orbitals (NBO) of the transition state structure. rsc.orgnih.gov
Table 2: Illustrative DFT Data for a Hypothetical Transition State in a Reaction of a Substituted Hexadiyne
| Parameter | Value | Interpretation |
| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. |
| Activation Free Energy (ΔG‡) | 25 kcal/mol | Suggests a reaction that is feasible at elevated temperatures. |
| Key Bond Distances in TS | C1-C2: 1.35 Å, C2-H: 1.50 Å | Elongated C-C and C-H bonds indicate bond breaking/formation. |
| NBO Charge on C1 | -0.25 | Indicates partial negative charge development in the transition state. |
This data is hypothetical and serves to illustrate the type of information obtained from DFT transition state analysis.
Conformational Analysis and Intermolecular Interactions
The flexibility of the six-carbon chain in this compound suggests the existence of multiple conformers. Conformational analysis, typically performed using DFT or molecular mechanics, can identify the low-energy conformers and the energy barriers for their interconversion. libretexts.org The dihedral angles around the C3-C4 bond would be of particular interest, as rotation around this bond would significantly alter the relative positions of the two alkyne groups and the methoxy substituent. This, in turn, would influence the molecule's reactivity, particularly in intramolecular reactions.
Intermolecular interactions play a crucial role in the condensed-phase behavior of this compound. While lacking strong hydrogen bond donors, the molecule can participate in several types of non-covalent interactions. The alkyne π-systems can act as weak hydrogen bond acceptors in C-H···π interactions. rsc.org Furthermore, π-stacking between the alkyne moieties of adjacent molecules could contribute to the stability of crystal packing or self-assembly in solution. youtube.com The methoxy group can also act as a hydrogen bond acceptor. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D3) would be essential for quantifying the strength and nature of these weak interactions. mdpi.com
Table 3: Predicted Conformational and Interaction Data for this compound
| Analysis Type | Key Parameters | Predicted Findings | Significance |
| Conformational Analysis | Dihedral angles (C2-C3-C4-C5) | Multiple low-energy conformers (e.g., gauche, anti) separated by small energy barriers. | Influences reactivity in intramolecular reactions and crystal packing. |
| Intermolecular Interactions | Interaction Energies | C-H···π interactions with alkyne groups, π-stacking of diyne systems, and hydrogen bonding to the methoxy oxygen. | Governs physical properties like boiling point and solubility, and solid-state structure. |
Predictions are based on the conformational analysis of similar acyclic molecules and studies of intermolecular forces in alkynes.
Molecular Dynamics Simulations (if applicable for reaction dynamics)
While quantum chemical calculations are excellent for studying static properties and reaction pathways for a small number of molecules, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in a condensed phase. For a small molecule like this compound, all-atom MD simulations could be used to study its behavior in various solvents. rsc.org
MD simulations can reveal information about the solvation structure around the molecule, identifying preferential interactions between the solvent and the methoxy or alkyne groups. They can also be used to explore the conformational landscape of the molecule in solution, providing a dynamic picture that complements the static view from conformational analysis. By analyzing the trajectories of the atoms over time, one can calculate properties such as diffusion coefficients and rotational correlation times, which are relevant to its transport properties and behavior in solution.
In the context of reaction dynamics, MD simulations are generally more applicable to larger systems or to understanding the role of the solvent in a reaction. For a specific reaction of this compound, MD could be used to simulate the diffusion of reactants towards each other or to model the influence of the solvent cage on the reaction dynamics, although this would be a computationally intensive undertaking.
Synthetic Utility and Advanced Applications of 3 Methoxyhexa 1,5 Diyne and Its Derivatives
Role as a Key Intermediate in Complex Organic Molecule Synthesis
3-Methoxyhexa-1,5-diyne serves as a crucial intermediate in the construction of a diverse array of complex organic molecules. The presence of two terminal alkyne groups allows for sequential and controlled bond-forming reactions, making it an ideal precursor for building intricate molecular skeletons.
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, which have garnered significant attention for their applications in organic electronics. nsf.gov The synthesis of complex and functionalized PAHs often relies on the strategic cyclization of highly unsaturated precursors. Diynes are excellent starting materials for these transformations. nsf.govresearchgate.net
Methodologies such as the Diels-Alder reaction and other thermal or metal-catalyzed cycloaromatization reactions utilize diyne substrates to construct the core aromatic structure. nsf.govrsc.org For instance, conjugated diynes can undergo styryl dehydro-Diels-Alder reactions at milder conditions than simple alkynes, leading to the efficient formation of alkynyl-naphthalene systems that can be further elaborated into more complex PAHs. nsf.gov The presence of a methoxy (B1213986) group, as in this compound, offers a way to introduce functionality into the final PAH, potentially tuning its electronic properties or solubility. While direct literature on the use of this compound is specific, the established reactivity of diynes in PAH synthesis underscores its potential as a precursor for novel, substituted aromatic systems. researchgate.netresearchgate.net
Table 1: Synthetic Approaches to PAHs Utilizing Diyne Precursors
| Reaction Type | Description | Role of Diyne Precursor | Potential Advantage of a Methoxy Group |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, which can be aromatized. | The diyne can be part of the dienophile or can be transformed into a diene, serving as the core component for building the aromatic rings. researchgate.net | Introduces an electron-donating group, which can influence the regioselectivity of the cycloaddition and modulate the electronic properties of the resulting PAH. |
| Alkyne Benzannulation | The formation of a benzene (B151609) ring from alkyne-containing precursors, often catalyzed by transition metals like rhodium or gold. researchgate.netsemanticscholar.org | Diyne substrates provide the necessary unsaturation for intramolecular [2+2+2] cycloadditions or other cyclization cascades to form the aromatic core. researchgate.net | The methoxy group can direct the cyclization process and functionalize the final PAH for specific applications in materials science. |
| Radical Cascade Cyclization | A sequence of intramolecular radical additions onto the alkyne moieties to form multiple rings in a single step. rsc.orgsci-hub.se | The 1,5-diyne structure is an ideal template for radical cascades, allowing for the rapid assembly of polycyclic systems. | Can influence the stability of radical intermediates and provides a functional handle on the final carbocyclic structure. |
Macrocycles, large ring structures containing 12 or more atoms, are of immense interest in medicinal chemistry and supramolecular chemistry. nih.gov The synthesis of these large rings is challenging due to unfavorable entropic factors that favor intermolecular polymerization over intramolecular cyclization. nih.gov However, strategies utilizing rigid building blocks like diynes can pre-organize the linear precursor, facilitating the final ring-closing step.
This compound, with its two terminal alkyne groups, is an exemplary building block for constructing the linear chains required for macrocyclization. These terminal alkynes can be coupled with other bifunctional molecules to assemble the precursor, which is then induced to cyclize. Methods such as precipitation-driven cyclization, which leverages the aggregation of planar macrocycles to shift the reaction equilibrium, have been successfully employed for alkoxy-substituted aromatic macrocycles. mdpi.com This approach demonstrates how substituents like the methoxy group can be incorporated to influence the properties and aggregation behavior of the final macrocyclic product.
Many biologically active natural products feature complex oxygenated structures. Methoxylated ether lipids (MELs), found in marine organisms like sharks, are a notable example, characterized by a glycerol (B35011) backbone, an ether linkage, and a long hydrocarbon chain that is often polyunsaturated and contains a methoxy group. nih.gov The synthesis of these molecules and their analogues is crucial for studying their biological activity.
A key strategy for constructing these complex lipids is the "polyacetylene approach". nih.govnih.gov This convergent method involves the synthesis of separate fragments of the molecule—typically a head group and a tail segment—which are then coupled together. nih.gov The tail segments often contain multiple degrees of unsaturation and are built using smaller diyne and monoyne units. nih.govresearchgate.net this compound represents an ideal C6 building block for synthesizing the methoxylated hydrocarbon chain of these natural product analogues. Its structure provides the core framework and the key methoxy substituent, allowing for the systematic construction of the polyunsaturated tail through sequential coupling reactions. nih.govnih.gov
Table 2: Role of Diyne Intermediates in the Synthesis of Methoxylated Ether Lipid (MEL) Analogues
| Synthetic Phase | Description | Role of this compound Motif |
| Retrosynthetic Analysis | The target MEL is disconnected into smaller, more manageable fragments. A common disconnection is between the head and tail portions, with the tail being a polyunsaturated, methoxylated hydrocarbon chain. nih.gov | The this compound structure serves as a fundamental building block for the hydrocarbon tail, representing a C6 methoxylated fragment. |
| Fragment Synthesis | Smaller alkyne-containing molecules are synthesized. For the tail, this involves creating diyne or monoyne bromides. | A molecule with the this compound core can be functionalized at one end to prepare it for coupling reactions. |
| Coupling and Elongation | The fragments are coupled, often using copper-catalyzed reactions, to build the full carbon chain of the lipid tail. nih.gov | The terminal alkyne groups of the diyne motif are sequentially reacted to elongate the carbon chain and introduce further unsaturation. |
| Final Steps | The completed polyyne tail is coupled to the glycerol head group, followed by a Z-selective semi-hydrogenation to form the required all-cis double bonds. nih.govnih.gov | The fully assembled chain, built from the diyne core, undergoes final transformations to yield the target natural product analogue. |
Applications in Advanced Materials Science and Nanotechnology
The rigid, conjugated structure of this compound makes it a promising candidate for the bottom-up fabrication of novel carbon-based nanomaterials and as a component in molecular-scale electronic devices.
Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit semiconducting properties, making them highly attractive for next-generation electronics. sigmaaldrich.com Bottom-up synthesis, which involves the controlled assembly of molecular precursors on a catalytic surface, allows for the precise fabrication of GNRs with well-defined widths and edge structures. sigmaaldrich.comresearchgate.net
This process typically involves depositing precursor molecules, often containing diyne functionalities, onto a metal surface (e.g., gold). Upon heating, the precursors undergo polymerization to form long polymer chains, which then cyclize and aromatize into the final GNR structure. researchgate.net Alkoxy-substituted precursors are of interest as the substituents can be used to steer the self-assembly on the surface and to tune the electronic bandgap of the resulting GNRs. This compound fits the profile of a suitable precursor for creating functionalized GNRs, where the methoxy group could be leveraged to modify the material's electronic properties.
Molecular electronics aims to use individual molecules as active components in electronic circuits, representing the ultimate goal in miniaturization. wikipedia.orgijcaonline.org Molecules suitable for such applications typically possess a conjugated π-system that can facilitate charge transport, effectively allowing them to act as "molecular wires". ijcaonline.org
The structure of this compound, with its conjugated system of two triple bonds, makes it a candidate for a molecular wire. ijcaonline.org Its rigid, linear nature is advantageous for bridging the gap between nanoscale electrodes. Furthermore, the methoxy group can serve two important functions: it can modify the molecule's energy levels (the HOMO-LUMO gap) to tune its conductivity, and it can potentially be used to improve the electronic coupling to the metal electrodes, a critical factor in device performance. researchgate.netcaltech.edu
Building Blocks for Supramolecular Assemblies
The unique structural characteristics of this compound, specifically its terminal alkyne groups and linear geometry, position it as a promising candidate for the construction of supramolecular assemblies. Terminal alkynes are known to participate in various non-covalent interactions, such as hydrogen bonding and C-H···π interactions, which are fundamental to the self-assembly of molecules into larger, ordered structures. researchgate.netruben-group.de The high electron density of the triple bonds makes them suitable for engaging in these interactions, facilitating the formation of one-dimensional wires and two-dimensional networks. researchgate.net
The diyne functionality provides a rigid, linear scaffold, a desirable feature in the design of molecular building blocks for supramolecular chemistry. fiveable.meresearchgate.net This rigidity helps in achieving predictable and well-defined architectures. Compounds containing diyne groups are utilized in the synthesis of conjugated systems through processes like Glaser-Hay coupling, which involves the oxidative dimerization of terminal alkynes. ruben-group.deresearchgate.net Such reactions can lead to the formation of polymers and macrocycles with interesting electronic and photophysical properties.
While specific research on the supramolecular applications of this compound is not extensively documented, its potential can be inferred from studies on analogous compounds. For instance, phenylacetylene (B144264) and its derivatives have been shown to form self-assembled hexamers on surfaces through C-H···π interactions. researchgate.net The presence of the methoxy group in this compound could further influence its self-assembly behavior by introducing an additional site for hydrogen bonding or by altering the electronic properties of the alkyne groups. The strategic placement of this functional group could be exploited to direct the formation of specific supramolecular architectures.
The table below outlines the potential interactions and resulting assemblies that could be formed using this compound as a building block.
| Interaction Type | Participating Groups | Potential Supramolecular Assembly | Governing Principle |
| C-H···π Interactions | Terminal Alkyne C-H and π-system of another molecule | 1D chains, 2D networks | Directional, non-covalent interactions leading to ordered packing. researchgate.net |
| Hydrogen Bonding | Methoxy group (acceptor), Terminal Alkyne C-H (donor) | Dimers, extended chains | Specific donor-acceptor interactions leading to defined structures. |
| Glaser-Hay Coupling | Terminal Alkyne Groups | Conjugated polymers, macrocycles | Covalent bond formation creating extended π-systems. ruben-group.deresearchgate.net |
| Metal Coordination | Alkyne π-systems and a metal center | Metallo-supramolecular cages, polymers | Coordination-driven self-assembly. |
Development of Biologically Relevant Analogues through Structural Modification
The diyne core of this compound is a key structural feature found in a class of natural products known as enediynes, which exhibit potent antitumor and antibiotic activity. The biological activity of enediynes is attributed to their ability to undergo Bergman cyclization to form a highly reactive p-benzyne diradical, which can cleave DNA by abstracting hydrogen atoms from the sugar-phosphate backbone, ultimately leading to cell death. The development of synthetic enediyne analogues is a significant area of research aimed at creating more effective and selective anticancer agents.
Structural modification of the basic enediyne scaffold is a common strategy to enhance biological activity, improve stability, and modulate the triggering mechanism for the Bergman cyclization. For instance, modifications can be designed to activate the molecule under specific physiological conditions, such as changes in pH or the presence of certain enzymes, thereby increasing selectivity towards cancer cells.
In the context of this compound, the methoxy group represents a point for potential modification. The methoxy substituent is prevalent in many natural product-derived drugs and can influence ligand-target binding, physicochemical properties, and metabolic stability. Altering the methoxy group or introducing other substituents on the hexa-1,5-diyne backbone could lead to analogues with improved pharmacological profiles. For example, replacing the methoxy group with other alkoxy groups or with functional groups capable of targeted interactions could enhance the molecule's affinity for specific biological targets.
The following table summarizes general strategies for the structural modification of enediyne analogues and their potential impact on biological relevance, which could be applicable to derivatives of this compound.
| Modification Strategy | Example of Modification | Intended Biological Effect | Rationale |
| Alteration of the Triggering Mechanism | Introduction of a pH-sensitive group | Selective activation in the acidic tumor microenvironment | Enhances tumor-specific cytotoxicity while minimizing damage to healthy tissues. |
| Enhancement of DNA Binding | Attachment of a DNA intercalating moiety | Increased efficiency of DNA cleavage | Localizes the reactive diradical in close proximity to the DNA. |
| Improvement of Physicochemical Properties | Introduction of polar functional groups | Increased water solubility and bioavailability | Facilitates formulation and improves pharmacokinetic properties. |
| Modulation of Cyclization Rate | Steric or electronic modification of the diyne core | Optimization of the rate of diradical formation | Balances stability during transport with efficient activation at the target site. |
| Introduction of Targeting Ligands | Conjugation to a tumor-targeting antibody or peptide | Targeted drug delivery | Increases the concentration of the cytotoxic agent at the tumor site, reducing systemic toxicity. |
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective and Regioselective Synthetic Routes
A significant challenge in the chemistry of functionalized diynes is the development of synthetic routes that offer precise control over stereochemistry and regiochemistry. For 3-Methoxyhexa-1,5-diyne, future research will likely focus on establishing efficient and selective methods for its synthesis and subsequent transformations.
One promising area of investigation is the application of modern olefination methods to create precursors for the diyne. nih.gov For instance, stereoselective variations of the Wittig reaction or the Horner-Wadsworth-Emmons reaction could be employed to construct a diene with the desired geometry, which could then be converted to the diyne. nih.gov Furthermore, transition-metal-catalyzed cross-coupling reactions, which are well-established for the synthesis of complex dienes, could be adapted for the stereoselective construction of precursors to this compound. nih.gov
The regioselectivity of reactions involving this compound is another critical aspect that warrants investigation. The methoxy (B1213986) group is expected to exert a strong directing effect in addition reactions across the triple bonds. Understanding and controlling this regioselectivity will be paramount for the utilization of this compound as a building block in organic synthesis. researchgate.net For example, in hydrofunctionalization reactions, the choice of catalyst and reaction conditions will be crucial in determining whether addition occurs at the C1-C2 or C5-C6 triple bond, and at which carbon of the respective alkyne. researchgate.net Future studies will likely explore a range of catalytic systems to achieve predictable and high regioselectivity in these transformations.
Exploration of Emerging Catalytic Systems for Diyne Transformations
The transformation of diynes into more complex structures is often facilitated by transition metal catalysts. For this compound, the exploration of emerging catalytic systems will be a key driver of innovation.
Rhodium(I)-catalyzed hydroarylative cyclization of 1,6-diynes has been shown to produce axially chiral 1,3-dienes with high enantioselectivity. nih.gov Applying similar methodologies to this compound could lead to the synthesis of novel chiral structures. The influence of the methoxy group on the stereochemical outcome of such reactions would be a particularly interesting area of study. Computational studies could be employed to understand the mechanism of these reactions and to predict the stereochemical preferences. nih.gov
Cobalt(I)-catalyzed reductive cyclization of diynes using hydrogen gas as a reductant is another promising avenue. acs.org This approach offers an economical and environmentally friendly way to construct cyclic compounds. Investigating the compatibility of the methoxy group in this compound with these reaction conditions and the regioselectivity of the cyclization will be important future research directions. acs.org
Furthermore, copper-catalyzed asymmetric cascade cyclizations have been developed for the synthesis of complex heterocyclic compounds from diynes. nih.gov The electron-donating nature of the methoxy group in this compound could influence the reactivity of the diyne in such cascade reactions, potentially leading to the formation of novel and biologically relevant scaffolds.
Harnessing Diyne Reactivity for Innovative Material Synthesis
Diynes are valuable monomers for the synthesis of conjugated polymers, which have applications in electronics and materials science. oup.com The unique structure of this compound makes it an attractive candidate for the development of novel polymeric materials.
Polymerization of diynes through methods like Glaser-Hay coupling can lead to the formation of polydiyne chains. oup.com The incorporation of the methoxy group into the polymer backbone could impart desirable properties, such as increased solubility and altered electronic characteristics. The synthesis of polymers from renewable feedstocks is also an area of growing importance, and diyne polymers derived from biomass sources are being explored. acs.org While this compound itself may not be directly derivable from renewables, its polymerization could be part of a broader strategy to create sustainable materials.
The development of new polymerization routes for functional heterocyclic polymers from diynes is another exciting prospect. rsc.org Palladium-catalyzed polyannulation of diynes with diphenols, for example, has been used to create polymers with benzofuran (B130515) moieties. rsc.org Applying such methods to this compound could lead to the synthesis of novel functional polymers with unique optical and thermal properties.
Computational Predictions for Novel Reactivity and Molecular Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. vub.beresearchgate.net For a novel compound like this compound, DFT calculations can provide valuable insights into its structure, electronic properties, and potential reaction pathways.
DFT studies can be used to model the transition states of various reactions involving this compound, helping to rationalize and predict regioselectivity and stereoselectivity. mdpi.comnih.gov For example, calculations could be used to determine the preferred site of attack for a nucleophile or an electrophile, and to understand the influence of the methoxy group on the activation barriers of different reaction pathways. This predictive power can guide experimental design and accelerate the discovery of new reactions.
Furthermore, computational methods can be employed in the rational design of new catalysts for the transformation of this compound. By modeling the interaction of the diyne with different metal centers and ligands, it may be possible to identify catalysts that promote specific, desired transformations with high efficiency and selectivity. This in silico approach to catalyst design has the potential to significantly reduce the time and resources required for the development of new synthetic methodologies.
| Research Direction | Proposed Methodology | Potential Impact |
| Stereoselective Synthesis | Asymmetric catalysis, chiral auxiliaries | Access to enantiomerically pure compounds for applications in medicinal chemistry and materials science. |
| Regiocontrolled Transformations | Development of directing groups, catalyst control | Precise functionalization of the diyne scaffold for the synthesis of complex target molecules. |
| Novel Catalytic Cyclizations | Exploration of Rh(I), Co(I), and Cu(I) catalysts | Discovery of new cascade reactions for the rapid construction of intricate molecular architectures. |
| Diyne-based Polymer Synthesis | Glaser-Hay coupling, palladium-catalyzed polyannulation | Creation of novel conjugated polymers with tailored electronic and physical properties for advanced materials. |
| Computational Reactivity Prediction | Density Functional Theory (DFT) calculations | Rational design of experiments and catalysts, leading to more efficient and selective synthetic methods. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxyhexa-1,5-diyne, and how can reaction purity be maximized?
- Methodological Answer : High-yield synthesis of conjugated diynes often involves transition-metal-catalyzed coupling reactions or deprotection strategies. For example, silyl-protected intermediates (e.g., hexa-3-ene-1,5-diyne derivatives) can be synthesized via Cu-mediated oxidative coupling, followed by deprotection using fluoride reagents to yield terminal alkynes . Potassium tert-butoxide has also been shown to catalyze silylation reactions with >95% yield in DME solvent, suggesting its utility in stabilizing reactive intermediates during diyne synthesis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product, with NMR and HRMS for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies characteristic C-H stretching frequencies of sp-hybridized carbons (H-C≡C-) at ~3300 cm⁻¹ and alkene C-H stretches (~3100 cm⁻¹) for structural confirmation .
- NMR : NMR resolves methoxy protons (δ 3.2–3.5 ppm) and diyne/alkene proton environments. NMR detects sp carbons (δ 70–100 ppm) and methoxy carbons (δ 50–60 ppm) .
- HRMS : Provides exact mass verification, critical for distinguishing isomers or byproducts .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in electrocyclization or [2+2] cycloaddition reactions?
- Methodological Answer : Computational studies (e.g., DFT) predict that the conjugated diyne system lowers reaction barriers for cyclization. For example, Au(111) surfaces stabilize transition states in Hopf cyclization, reducing activation energy by ~50% compared to solution-phase reactions. The methoxy group may donate electron density, altering regioselectivity in cycloadditions . Experimental validation requires monitoring via in situ STM/nc-AFM to track surface-mediated bond reorganization .
Q. What strategies enhance the thermoelectric performance of this compound-based materials?
- Methodological Answer : Functionalizing the diyne backbone with electron-withdrawing/donating groups (e.g., nitro, amino) modulates the Seebeck coefficient (S) and electrical conductivity (σ). For example, side-chain modifications in hexa-3-ene-1,5-diyne derivatives improve σ by maintaining conjugation while reducing thermal conductivity (κ) through phonon scattering . Measurement protocols involve four-probe conductivity setups and ZT (figure of merit) calculations using .
Q. How can computational modeling resolve contradictions in experimental data on diyne reactivity?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) can be addressed via transition-state modeling. For instance, DFT calculations on hex-3-ene-1,5-diyne interactions with HO or OH explain competing hydration pathways, validated by comparing computed IR spectra to experimental data . Machine learning-assisted reaction prediction tools (e.g., SciFinder, Reaxys) further refine synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
